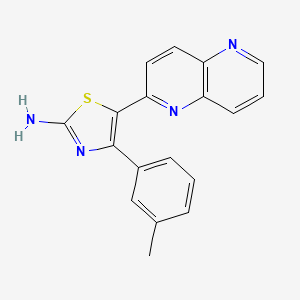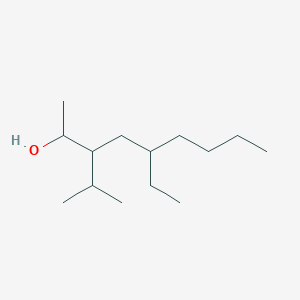
1,2-Dicervonoylglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dicervonoylglycerol is a diacylglycerol compound, which means it consists of a glycerol backbone esterified with two fatty acid chainsDiacylglycerols, including this compound, are intermediates in the biosynthesis of triacylglycerols and other glycerolipids and are involved in cellular signaling pathways .
準備方法
1,2-Dicervonoylglycerol can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the esterification of glycerol with specific fatty acids under controlled conditions. This process typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrially, this compound can be produced through the glycerolysis of triglycerides.
化学反応の分析
1,2-Dicervonoylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into monoacylglycerols or glycerol.
Substitution: It can undergo substitution reactions where one of the fatty acid chains is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve specific temperatures and pH levels to optimize the reaction.
Major Products: The major products formed from these reactions include monoacylglycerols, glycerol, and various substituted derivatives
科学的研究の応用
1,2-Dicervonoylglycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex glycerolipids and as a model compound in studies of lipid metabolism.
Biology: In biological research, this compound is studied for its role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component in drug delivery systems.
Industry: Industrial applications include its use as an emulsifier in food products and as a precursor in the synthesis of biodegradable polymers
作用機序
The mechanism of action of 1,2-Dicervonoylglycerol involves its role as a second messenger in cellular signaling pathways. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation modulates several cellular processes, including cell growth, differentiation, and apoptosis .
類似化合物との比較
1,2-Dicervonoylglycerol can be compared with other similar compounds, such as:
1,3-Diacylglycerols: Unlike this compound, 1,3-diacylglycerols have fatty acid chains attached to the first and third carbon atoms of glycerol. This structural difference affects their biological activity and physical properties.
Monoacylglycerols: These compounds have only one fatty acid chain attached to the glycerol backbone, making them less hydrophobic and more soluble in water.
Triacylglycerols: These are fully esterified glycerol molecules with three fatty acid chains. .
特性
分子式 |
C47H68O5 |
|---|---|
分子量 |
713.0 g/mol |
IUPAC名 |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- |
InChIキー |
XIAZEYRSKHAPND-GZSOIYOPSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















